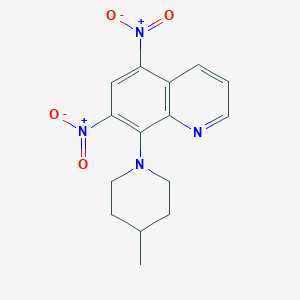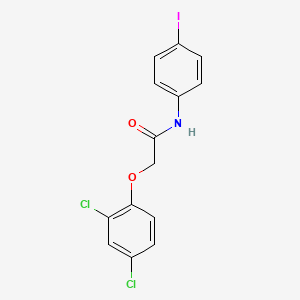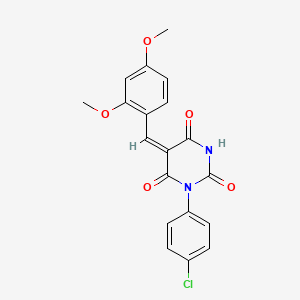![molecular formula C24H18ClNO3S2 B11692772 (5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-({4-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-(4-メトキシフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、チアゾリジンオン環、クロロフェニル基、およびメトキシフェニル基を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(5E)-5-({4-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-(4-メトキシフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンの合成は、通常、複数段階の有機反応を含みます。一般的な方法の1つは、4-クロロベンズアルデヒドと4-メトキシベンジルアミンを縮合させて、中間体のシッフ塩基を形成することです。この中間体を、2-メルカプト酢酸と適切な触媒と反応させて、還流条件下でチアゾリジンオン環を形成します。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられますが、大規模生産用に最適化されています。これには、高い収率と純度を確保するために、連続フロー反応器、自動合成、および精製システムの使用が含まれます。反応条件は、副生成物を最小限に抑え、効率を最大化するために、慎重に制御されます。
化学反応の分析
反応の種類
(5E)-5-({4-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-(4-メトキシフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、特にクロロフェニル基で求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基の存在下でのアミンやチオールなどの求核剤。
生成される主な生成物
酸化: スルホキシドまたはスルホンを形成します。
還元: 還元されたチアゾリジンオン誘導体を形成します。
置換: 置換されたチアゾリジンオン誘導体を形成します。
科学研究への応用
化学
化学において、(5E)-5-({4-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-(4-メトキシフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな修飾が可能になり、合成有機化学において価値のあるものとなります。
生物学
生物学研究では、この化合物は、酵素阻害剤としての可能性について研究されています。特定の酵素と相互作用する能力により、特に酵素阻害が治療戦略である疾患の治療における薬剤開発の候補となります。
医学
医学において、(5E)-5-({4-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-(4-メトキシフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、その抗炎症作用と抗がん作用の可能性について調査されています。細胞経路や分子標的との相互作用は、非常に興味深いものです。
産業
産業部門では、この化合物は、その独特の化学的性質により、ポリマーやコーティングなどの新しい材料の開発における潜在的な用途について検討されています。
科学的研究の応用
Chemistry
In chemistry, (5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicine, this compound is investigated for its potential anti-inflammatory and anticancer properties. Its interactions with cellular pathways and molecular targets are of significant interest.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
(5E)-5-({4-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-(4-メトキシフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、それらの活性を変化させ、さまざまな生物学的効果をもたらします。たとえば、酵素阻害剤として、酵素の活性部位をブロックして、基質の結合とそれに続く触媒活性を妨げる可能性があります。
類似化合物との比較
類似化合物
2-フルオロデスクロロケタミン: 類似の構造モチーフを持つ解離性麻酔薬。
1-(5,5,5-トリクロロペンチル)-1H-1,2,4-トリアゾール: トリアゾール環と同様の置換基を持つ化合物。
独自性
(5E)-5-({4-[(4-クロロフェニル)メトキシ]フェニル}メチリデン)-3-(4-メトキシフェニル)-2-スルファニリデン-1,3-チアゾリジン-4-オンは、チアゾリジンオン環とクロロフェニル基とメトキシフェニル基の組み合わせがユニークです。この独特の構造により、他の類似化合物には見られない特定の化学的および生物学的特性が与えられ、研究と産業におけるさまざまな用途に価値のあるものとなっています。
特性
分子式 |
C24H18ClNO3S2 |
|---|---|
分子量 |
468.0 g/mol |
IUPAC名 |
(5E)-5-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18ClNO3S2/c1-28-20-12-8-19(9-13-20)26-23(27)22(31-24(26)30)14-16-4-10-21(11-5-16)29-15-17-2-6-18(25)7-3-17/h2-14H,15H2,1H3/b22-14+ |
InChIキー |
UMKJZJACZFIHLY-HYARGMPZSA-N |
異性体SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)/SC2=S |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)

![2-{[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B11692742.png)
![2-methyl-N-[4-({(2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11692750.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![N'-[(E)-(2,4-dichloro-5-nitrophenyl)methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11692773.png)


![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)

